REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10]([CH3:12])[C:9]([Cl:13])=[C:8]([CH3:14])[C:3]=1/[C:4](=[N:6]/[OH:7])/[NH2:5].[OH:15][C:16]1[C:24]([O:25][CH3:26])=[CH:23][C:19]([C:20](Cl)=O)=[CH:18][C:17]=1[N+:27]([O-:29])=[O:28].N1C=CC=CC=1>O1CCOCC1>[Cl:1][C:2]1[C:3]([C:4]2[N:5]=[C:20]([C:19]3[CH:23]=[C:24]([O:25][CH3:26])[C:16]([OH:15])=[C:17]([N+:27]([O-:29])=[O:28])[CH:18]=3)[O:7][N:6]=2)=[C:8]([CH3:14])[C:9]([Cl:13])=[C:10]([CH3:12])[N:11]=1
|
Name
|
|
Quantity
|
201.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(/C(/N)=N/O)C(=C(C(=N1)C)Cl)C
|
Name
|
|
Quantity
|
720 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)Cl)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
483.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
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CUSTOM
|
Details
|
the reaction mixture is stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
A clear orange solution is formed
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated slowly to 115° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 115° C. for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to 20° C
|
Type
|
DISTILLATION
|
Details
|
Dioxane/pyridine is distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C(=C1C1=NOC(=N1)C=1C=C(C(=C(C1)[N+](=O)[O-])O)OC)C)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |